4-Tert-butyl-2-[(tert-butylamino)methyl]-6-(4-chlorophenyl)phenol
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Overview
Description
WR-194965 is a compound known for its potent antimalarial properties. It belongs to the class of aminomethylphenol derivatives and has been studied extensively for its efficacy against various strains of Plasmodium, the parasite responsible for malaria .
Preparation Methods
WR-194965 can be synthesized through a series of chemical reactions involving salicylaldehydes, secondary amines, and phenyl boronic acids. One common method involves the Petasis borono-Mannich reaction, which is catalyzed by magnetic iron oxide nanoparticles. This one-pot protocol features mild reaction conditions, excellent yields, and good functional group tolerance .
Chemical Reactions Analysis
WR-194965 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WR-194965 has been extensively studied for its antimalarial properties. It has shown high efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. In addition to its antimalarial activity, WR-194965 has been investigated for its potential use in treating other parasitic infections .
Mechanism of Action
The mechanism of action of WR-194965 involves the inhibition of heme detoxification in the digestive vacuole of the Plasmodium parasite. This leads to the accumulation of toxic heme, which ultimately kills the parasite. The compound targets specific molecular pathways involved in heme metabolism, making it highly effective against malaria .
Comparison with Similar Compounds
WR-194965 is chemically related to other aminomethylphenol derivatives such as JPC-2997 and WR-204165. Compared to these compounds, WR-194965 has shown similar levels of efficacy but with different toxicity profiles. JPC-2997, for example, is more active in vitro and less cytotoxic compared to WR-194965 .
Similar Compounds
JPC-2997: A highly active aminomethylphenol compound with potent antimalarial properties.
WR-204165: Another aminomethylphenol derivative with similar efficacy against Plasmodium strains.
Properties
CAS No. |
69121-82-0 |
---|---|
Molecular Formula |
C21H28ClNO |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
4-tert-butyl-2-[(tert-butylamino)methyl]-6-(4-chlorophenyl)phenol |
InChI |
InChI=1S/C21H28ClNO/c1-20(2,3)16-11-15(13-23-21(4,5)6)19(24)18(12-16)14-7-9-17(22)10-8-14/h7-12,23-24H,13H2,1-6H3 |
InChI Key |
QXEUTSONLCRQHV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C2=CC=C(C=C2)Cl)O)CNC(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C2=CC=C(C=C2)Cl)O)CNC(C)(C)C |
Key on ui other cas no. |
69121-82-0 |
Synonyms |
WR 194,965 WR 194965 WR-194,965 |
Origin of Product |
United States |
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